(2-Naphthyloxy)acetylchlorid

Übersicht

Beschreibung

(2-Naphthyloxy)acetyl chloride is an organic compound with the chemical formula C12H9ClO2. It is a colorless or yellowish liquid with an unpleasant pungent odor . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds .

Wissenschaftliche Forschungsanwendungen

(2-Naphthyloxy)acetyl chloride has several applications in scientific research:

Wirkmechanismus

Target of Action

(2-Naphthyloxy)acetyl Chloride is used as a reagent in the synthesis of indoline-2-carboxamide derivatives . These derivatives are known to inhibit Trypanosoma brucei, a parasite responsible for causing African sleeping sickness . It is also used in the preparation of N-(phenylquinazolinonyl) aryl-amides .

Mode of Action

It is known to participate in the amidation process of amino(phenyl)quinazolone with aroyl chlorides . This process is crucial in the synthesis of indoline-2-carboxamide derivatives and N-(phenylquinazolinonyl) aryl-amides .

Biochemical Pathways

It is involved in the synthesis of indoline-2-carboxamide derivatives and n-(phenylquinazolinonyl) aryl-amides , which may influence various biochemical pathways.

Result of Action

Its role in the synthesis of indoline-2-carboxamide derivatives suggests that it may have potential effects on the inhibition of trypanosoma brucei .

Vorbereitungsmethoden

(2-Naphthyloxy)acetyl chloride is typically synthesized by reacting (2-Naphthyloxy)acetic acid with an acylating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) . The reaction is carried out under anhydrous conditions, and the substrate is usually heated in an inert atmosphere .

Analyse Chemischer Reaktionen

(2-Naphthyloxy)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.

Hydrolysis: When exposed to water, it hydrolyzes to form (2-Naphthyloxy)acetic acid.

Common reagents and conditions used in these reactions include:

Thionyl chloride (SOCl2): or phosphorus oxychloride (POCl3) for acylation.

Amines: for amidation reactions.

Alcohols: for esterification reactions.

Vergleich Mit ähnlichen Verbindungen

(2-Naphthyloxy)acetyl chloride can be compared with other acyl chlorides such as:

Benzoyl chloride: Similar in reactivity but differs in the aromatic ring structure.

Acetyl chloride: Simpler structure with a single carbonyl group attached to a chlorine atom.

Phenylacetyl chloride: Similar in having an aromatic ring but differs in the position of the acyl group.

The uniqueness of (2-Naphthyloxy)acetyl chloride lies in its naphthalene ring structure, which imparts specific reactivity and properties that are useful in the synthesis of complex organic molecules .

Biologische Aktivität

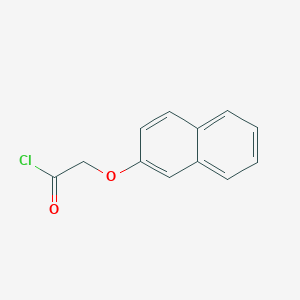

(2-Naphthyloxy)acetyl chloride, with the molecular formula C₁₂H₉ClO₂ and a molecular weight of approximately 220.65 g/mol, is an acyl chloride compound notable for its biological activity, particularly as an inhibitor of alcohol dehydrogenase (ADH). This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and potential applications in pharmaceutical development.

Structure and Reactivity

(2-Naphthyloxy)acetyl chloride features a naphthalene ring substituted with an ether group and an acetyl chloride moiety. The presence of the acetyl chloride functional group makes it highly reactive, particularly in nucleophilic acyl substitution reactions, allowing for the formation of various derivatives such as esters and amides .

Synthesis

The compound can be synthesized from (2-naphthoxy)acetic acid through a straightforward reaction process. This synthesis is significant for producing derivatives that may exhibit enhanced biological activities .

Inhibition of Alcohol Dehydrogenase (ADH)

The primary biological activity of (2-naphthyloxy)acetyl chloride is its inhibitory effect on ADH, an enzyme crucial for the metabolism of alcohol. Research indicates that this compound selectively inhibits grapevine ADH while showing no significant effect on yeast ADH (Saccharomyces cerevisiae). This selectivity suggests potential applications in controlling alcohol fermentation processes in viticulture.

The exact mechanism by which (2-naphthyloxy)acetyl chloride inhibits ADH is not fully elucidated. However, it is hypothesized that the compound interacts with the enzyme's active site or alters its conformation, thereby reducing its catalytic activity.

Cytotoxicity and Pharmacological Potential

In addition to its role as an ADH inhibitor, derivatives of (2-naphthyloxy)acetyl chloride have been studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities. Various in vitro assays have been employed to evaluate cytotoxicity against mammalian cell lines, highlighting the importance of selecting appropriate cell lines for accurate assessment .

Case Studies

- Cytotoxicity Assays : Studies have utilized the MTT assay to evaluate cytotoxic effects on different cancer cell lines. Results indicated varying degrees of cytotoxicity depending on the derivative used and the specific cell line tested.

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2-naphthyloxy)acetyl chloride and its derivatives is crucial for optimizing their biological activity. Variations in the aromatic and aliphatic components can significantly influence their interaction with biological targets .

Comparative Analysis with Related Compounds

To contextualize the biological activity of (2-naphthyloxy)acetyl chloride, a comparison with other acyl chlorides and aromatic ether compounds can be insightful.

| Compound | Biological Activity | Selectivity |

|---|---|---|

| (2-Naphthyloxy)acetyl chloride | Inhibits grapevine ADH | Selective |

| Acetyl chloride | General acylating agent | Non-selective |

| Benzoyl chloride | Antimicrobial properties | Variable |

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOBXXMBVWFWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482880 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-77-0 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.